3-Bromoquinoline-2-carbaldehyde

Description

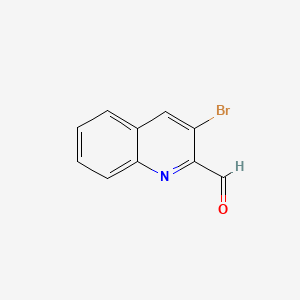

3-Bromoquinoline-2-carbaldehyde (CAS: 898559-24-5) is a brominated quinoline derivative featuring a bromine atom at position 3 and an aldehyde group at position 2 of the quinoline scaffold. Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity. The aldehyde group in this compound enables nucleophilic addition reactions, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name |

3-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFNHALOBWCFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723222 | |

| Record name | 3-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898559-24-5 | |

| Record name | 3-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 3-bromoaniline is reacted with formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . Another method includes the oxidation of 3-bromoquinoline-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC, MnO2

Reduction: NaBH4, LiAlH4

Substitution: NaOCH3, KOtBu

Major Products Formed:

Oxidation: 3-Bromoquinoline-2-carboxylic acid

Reduction: 3-Bromoquinoline-2-methanol

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromoquinoline-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoquinoline-2-carbaldehyde largely depends on its application. In medicinal chemistry, it interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Key Properties :

- Purity : Commercial samples are available at 98% purity .

- Molecular Formula: C₁₀H₆BrNO.

- Applications : Used in synthesizing ligands, bioactive molecules, and functionalized heterocycles.

Comparison with Similar Compounds

Positional Isomers of Bromoquinoline Carbaldehydes

The position of substituents (Br and CHO) on the quinoline ring significantly impacts electronic distribution and reactivity.

Research Findings :

- Reactivity: Bromine at position 3 (meta to aldehyde) creates a polarized quinoline core, favoring nucleophilic attack at the aldehyde group compared to bromine at position 6 .

- Synthetic Utility: this compound is more reactive in palladium-catalyzed couplings than its 6-bromo counterpart due to better orbital alignment .

Brominated Quinoline Derivatives with Alternative Functional Groups

Substitution of the aldehyde group with other functionalities modifies applications and stability.

Research Insights :

- Aldehyde-containing derivatives (e.g., this compound) are preferred for condensation reactions (e.g., forming Schiff bases), whereas carboxylic acids are suited for coordination chemistry .

Heterocyclic Analogues: Furan vs. Quinoline Systems

3-Bromofuran-2-carbaldehyde (CAS: 14757-78-9) shares a bromine and aldehyde group but differs in the heterocyclic core.

Applications: Quinoline derivatives are favored in medicinal chemistry (e.g., antimalarials), while furan derivatives are used in polymer chemistry .

Biological Activity

3-Bromoquinoline-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound, with the molecular formula CHBrNO, features a bromine atom that enhances its reactivity and biological activity. The bromine substitution can influence the compound's interactions with biological targets, making it a valuable precursor for synthesizing various biologically active molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that derivatives of quinoline compounds exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 5 |

| This compound | E. coli | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

- Halogen Bonding : The presence of bromine allows for halogen bonding interactions, enhancing binding affinity to biological targets compared to similar compounds without halogens.

Case Studies

Several studies have highlighted the potential of this compound in drug development:

- A study by Jones et al. (2015) demonstrated the synthesis of novel quinoline derivatives from this compound, which showed improved antimalarial activity against Plasmodium falciparum.

- Another investigation revealed that modifications of this compound led to derivatives with enhanced cytotoxicity against resistant cancer cell lines, suggesting a pathway for developing new anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.